molecular formula C10H11ClO4S B1517906 Ethyl 5-(chlorosulfonyl)-2-methylbenzoate CAS No. 924859-48-3

Ethyl 5-(chlorosulfonyl)-2-methylbenzoate

Cat. No. B1517906
CAS RN: 924859-48-3
M. Wt: 262.71 g/mol
InChI Key: DWBXCYREJOEVOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2-methylbenzoic acid derivative with chlorosulfonic acid to introduce the chlorosulfonyl group, followed by esterification with ethanol to form the ethyl ester .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(chlorosulfonyl)-2-methylbenzoate would consist of a benzene ring substituted with a methyl group at the 2-position, a chlorosulfonyl group at the 5-position, and an ethyl ester at the carboxylic acid position .


Chemical Reactions Analysis

The chlorosulfonyl group is a good leaving group, so it could potentially undergo nucleophilic substitution reactions. The ester could undergo hydrolysis, transesterification, or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar ester and chlorosulfonyl groups would likely make this compound more polar and potentially increase its solubility in polar solvents .

Scientific Research Applications

Environmental Fate and Behavior of Parabens

Parabens, including ethyl variants, are used as preservatives in various products. They have been identified as emerging contaminants due to their continuous introduction into the environment. Studies have shown that despite wastewater treatments, parabens remain in low concentrations in effluents and are ubiquitous in surface water and sediments. Chlorinated parabens, more stable and persistent than their parent compounds, have been detected in wastewater and aquatic environments, raising concerns about their toxicity and environmental impact (Haman et al., 2015).

Synthesis of Chemical Entities

Research on the synthesis of various chemical entities, including those related to ethyl 5-(chlorosulfonyl)-2-methylbenzoate, has been conducted to develop treatments for disorders and cancer. For instance, large-scale synthesis methods have been established for chemical entities used in pharmaceutical applications, highlighting the importance of efficient synthesis processes in drug development (Kucerovy et al., 1997).

Pharmacological Properties

Investigations into the pharmacological properties of compounds related to this compound have been conducted. These studies explore the conversion of certain compounds into derivatives with potential pharmacological applications, contributing to the understanding of their therapeutic potential (Chapman et al., 1971).

Solubility and Pharmaceutical Significance

The aqueous solubilities of various compounds, including parabens, have been extensively studied. The research has significant pharmaceutical implications, as understanding solubility behaviors can impact drug formulation and effectiveness. Non-linear van't Hoff solubility temperature plots offer insights into these aspects, aiding in the optimization of pharmaceutical products (Grant et al., 1984).

Human Exposure and Health Impact

Studies have been conducted to assess human exposure to compounds like ethyl paraben and their potential health impacts. This research is particularly relevant in understanding the risk associated with exposure to these compounds through products like personal care items and pharmaceuticals (Ye et al., 2008).

Mechanism of Action

The mechanism of action of this compound would depend on its application. For example, if it were used as a reagent in a chemical reaction, its mechanism of action would involve the transformation of the chlorosulfonyl group or the ester group .

Safety and Hazards

While specific safety and hazard data for Ethyl 5-(chlorosulfonyl)-2-methylbenzoate is not available, compounds containing chlorosulfonyl groups can be corrosive and cause severe skin burns and eye damage .

properties

IUPAC Name

ethyl 5-chlorosulfonyl-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-3-15-10(12)9-6-8(16(11,13)14)5-4-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBXCYREJOEVOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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